molecular formula C20H21O5PS B2384374 Tosyloxymethyldiphenylphosphine oxide CAS No. 33730-69-7

Tosyloxymethyldiphenylphosphine oxide

Cat. No.: B2384374
CAS No.: 33730-69-7
M. Wt: 404.4 g/mol
InChI Key: LANXDSIYJNBJLR-UHFFFAOYSA-N
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Description

Tosyloxymethyldiphenylphosphine oxide: is a versatile organophosphorus compound with the chemical formula C20H19O3PS . It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tosyloxymethyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with tosyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tosyloxymethyldiphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Trichlorosilane or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Formation of phosphine oxides.

    Reduction: Regeneration of the parent phosphine.

    Substitution: Formation of substituted phosphine oxides with various functional groups.

Scientific Research Applications

Chemistry: Tosyloxymethyldiphenylphosphine oxide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties .

Biology: In biological research, this compound is employed in the synthesis of bioactive molecules and as a reagent in various biochemical assays.

Medicine: The compound’s potential in medicinal chemistry includes its use in the development of pharmaceuticals and therapeutic agents.

Industry: Industrially, this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tosyloxymethyldiphenylphosphine oxide involves its interaction with molecular targets through the phosphine oxide group. This interaction can modulate various biochemical pathways, leading to desired effects in different applications. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

  • Methyldiphenylphosphine oxide
  • Triphenylphosphine oxide
  • Diphenylphosphine oxide

Comparison: Tosyloxymethyldiphenylphosphine oxide stands out due to the presence of the tosyl group, which enhances its reactivity and versatility compared to other phosphine oxides. This unique feature allows for a broader range of applications in various scientific fields .

Properties

CAS No.

33730-69-7

Molecular Formula

C20H21O5PS

Molecular Weight

404.4 g/mol

IUPAC Name

diphenylphosphorylmethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C13H13O2P.C7H8O3S/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,14H,11H2;2-5H,1H3,(H,8,9,10)

InChI Key

LANXDSIYJNBJLR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2

solubility

not available

Origin of Product

United States

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